N-(7H-purin-6-yl)acetamide

Description

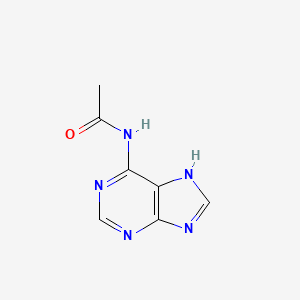

N-(7H-Purin-6-yl)acetamide (CAS 6034-68-0) is a purine derivative with an acetamide group substituted at the 6-position of the purine ring. Its molecular formula is C₇H₇N₅O, and it has a molar mass of 177.1667 g/mol . The compound’s structure consists of a bicyclic purine core (a fused pyrimidine and imidazole ring) with an acetamide (-NH-CO-CH₃) moiety at position 6.

Properties

IUPAC Name |

N-(7H-purin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-4(13)12-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURGFCUYILNMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975748 | |

| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6034-68-0 | |

| Record name | Acetyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(7H-purin-6-yl)acetamide involves the reaction of 6-chloro-9H-purin-2-amine with acetic anhydride. The reaction is typically carried out at high temperatures, around 180°C, and the mixture is heated to reflux overnight. The reaction mixture is then cooled to room temperature, and ethoxy ethane is added. The precipitate is collected by filtration and dried. Further purification is achieved using reverse phase flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-(7H-purin-6-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Acetic Anhydride: Used in the initial synthesis of the compound.

Ethoxy Ethane: Used for precipitation and purification.

Palladium on Carbon (Pd/C): Often used as a catalyst in cyclization reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield various substituted purine derivatives, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(7H-purin-6-yl)acetamide typically involves the reaction of 6-chloro-9H-purin-2-amine with acetic anhydride. The reaction is conducted at elevated temperatures (approximately 180°C) and requires refluxing overnight. Following this, the mixture is cooled, and ethoxy ethane is added to precipitate the product, which is then filtered and purified using reverse phase flash column chromatography.

Industrial Production

While detailed industrial production methods are less documented, they likely mirror laboratory synthesis but are optimized for higher yields and purity. Techniques such as controlled reaction environments and advanced purification methods are employed to enhance production efficiency.

Reaction Types

This compound can undergo several types of chemical reactions:

- Substitution Reactions : Particularly at the purine ring.

- Oxidation and Reduction : Although specifics are less commonly reported.

- Cyclization Reactions : Leading to the formation of complex heterocyclic structures.

Major Products

The products formed from reactions involving this compound vary based on conditions. Substitution reactions may yield various substituted purine derivatives, while cyclization can produce more complex compounds.

Scientific Research Applications

This compound has a wide range of applications across multiple disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.

Biology

- Biological Probes : Investigated for its role in biological processes and enzyme activity studies. It may inhibit specific enzymes involved in nucleotide metabolism.

Medicine

- Therapeutic Potential : Explored for antiviral and anticancer properties. For instance, derivatives similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) cell lines H460 and A549 .

Industry

- Material Development : Used in creating new materials and as a precursor for various industrial chemicals.

Anticancer Activity

A study highlighted that derivatives of this compound exhibited strong antiproliferative effects on NSCLC cell lines. Specifically, one derivative (compound d17) demonstrated effective induction of apoptosis in these cells through mechanisms involving the inhibition of Akt protein phosphorylation .

Enzyme Inhibition

Research has indicated that certain derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment strategies. The inhibitory activities were assessed in vitro, revealing promising results for developing therapeutic agents targeting cognitive decline .

Mechanism of Action

The mechanism of action of N-(7H-purin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Purine-Based Acetamides

N-(6-Chloro-7H-purin-2-yl)acetamide

- Structure : Chlorine substituent at position 6 and acetamide at position 2 of the purine ring.

- Molecular Formula : C₇H₆ClN₅O; Molar Mass : 211.61 g/mol .

N2-Acetylguanine

- Structure : Acetamide at the N2 position of guanine (a purine nucleobase).

- Molecular Formula : C₇H₇N₅O₂; Molar Mass : 193.16 g/mol .

- Key Differences : The acetamide’s position on guanine may disrupt base-pairing in nucleic acids, affecting replication or transcription processes.

2-[(6-Amino-7H-purin-8-yl)thio]acetamide

Non-Purine Acetamide Derivatives

Pyridazin-3(2H)-one Derivatives

- Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Structure: Pyridazinone core with substituted aryl and acetamide groups.

- Biological Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

- Key Differences: The pyridazinone ring replaces the purine core, targeting formyl peptide receptors (FPRs) rather than nucleic acid-related pathways.

Benzothiazole Acetamides

- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.

- Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl substituents.

- Key Differences : The benzothiazole ring and electron-withdrawing groups (e.g., CF₃) enhance metabolic stability and target selectivity .

N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides

- Example : N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide.

- Structure : Trichloroacetamide linked to substituted phenyl rings.

- Key Differences : Electron-withdrawing groups (e.g., Cl) influence crystal packing and intermolecular interactions, which may affect solubility and bioavailability .

Biological Activity

N-(7H-purin-6-yl)acetamide is a purine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by a purine ring structure, which is critical for its biological activities. The compound can undergo various chemical reactions, including:

- Substitution Reactions: Particularly at the purine ring.

- Oxidation and Reduction: Although specific conditions for these reactions are less commonly reported.

- Cyclization Reactions: Leading to the formation of more complex heterocyclic structures.

These properties make it a valuable building block for synthesizing more complex molecules and studying biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to various enzymes and receptors, influencing their activity. Notably, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as:

- Cell Proliferation: Potentially leading to antiproliferative effects against cancer cells.

- Enzyme Inhibition: Modulating pathways involved in various diseases, including cancer and viral infections.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines, demonstrating concentration-dependent effects on cell viability and apoptosis markers .

| Concentration (μM) | Apoptotic Cells (%) H460 | Apoptotic Cells (%) A549 |

|---|---|---|

| 5 | 11.19 | 8.55 |

| 10 | 24.89 | 12.47 |

| 15 | 40.09 | 26.76 |

This data indicates that this compound can significantly promote apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its potential antiviral effects. Its structural similarity to nucleosides suggests that it may interfere with viral replication processes by inhibiting viral enzymes .

Comparative Analysis with Similar Compounds

This compound is part of a broader class of purine derivatives that exhibit varying biological activities. For instance:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| N-(6-chloro-9H-purin-2-yl)acetamide | Moderate anticancer activity | ~10 |

| N-(6-(benzylamino)-9H-purin-2-yl)benzamide | High affinity for serotonin receptors | 14 - 100 |

| This compound | Induces apoptosis in NSCLC | Concentration Dependent |

These comparisons highlight the unique profile of this compound, particularly its effectiveness in inducing apoptosis compared to other derivatives.

Case Studies and Clinical Implications

Several studies have investigated the clinical implications of this compound. For example, one study focused on its role as an enzyme inhibitor in nucleotide metabolism pathways, suggesting potential applications in treating metabolic disorders and cancers characterized by altered nucleotide metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.